molecular formula C16H12N2O2 B1581087 1,1-Bis(4-cyanatophenyl)ethane CAS No. 47073-92-7

1,1-Bis(4-cyanatophenyl)ethane

Cat. No. B1581087
CAS RN: 47073-92-7
M. Wt: 264.28 g/mol
InChI Key: SIZDMAYTWUINIG-UHFFFAOYSA-N
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Description

1,1-Bis(4-cyanatophenyl)ethane is an organic compound . It is a colorless crystal or white granule with stability and weather resistance . It has a molecular formula of C16H12N2O2 and a molecular weight of 264.28 . It is also known by other names such as Bisphenol E cyanate ester and 4,4’- (Ethane-1,1-diyl)bis (cyanatobenzene) .


Synthesis Analysis

The synthesis of 1,1-Bis(4-cyanatophenyl)ethane dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-cyanatophenyl)ethane contains a total of 33 bonds; 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, and 2 cyanates (aromatic) .


Chemical Reactions Analysis

1,1-Bis(4-cyanatophenyl)ethane is mainly used in the field of photopolymers, as a hardener and cross-linking agent . It can react with monomers such as styrene and acrylates to form high polymer polymers, which are used to prepare materials and coatings .


Physical And Chemical Properties Analysis

1,1-Bis(4-cyanatophenyl)ethane has a boiling point of 383°C, a density of 1.196, and a flash point of 149°C . Its water solubility is 1.6mg/L at 23℃ . It is unique because it has an extremely low viscosity of 0.09–0.12 Pa s at room temperature yet polymerizes as a cross-linked thermoset with a high Tg of 274°C .

Scientific Research Applications

Conformational Studies in Polycyanurates

1,1-Bis(4-cyanatophenyl)ethane has been studied for its role in polycyanurates, particularly in understanding internal stresses related to molecular structure. Researchers found that varying the backbone structure of molecules like 1,1-bis(4-cyanatophenyl)ethane can influence internal stress within the molecule. This has implications for the material's mechanical properties, such as Young's modulus of elasticity, and glass transition temperatures (Tg) (Hamerton et al., 2002).

Chemical Synthesis and Reaction Mechanisms

1,1-Bis(4-cyanatophenyl)ethane has been a subject in the study of novel selective routes for producing 1,1-bis(silyl)ethenes. This research has demonstrated efficient methods for synthesizing these compounds, which are important in the development of new materials and chemical processes (Pawluć et al., 2006).

Moisture Uptake and Hydrolytic Stability

The impact of 1,1-bis(4-cyanatophenyl)ethane on the moisture uptake and hydrolytic stability of polycyanurate networks has been examined. Studies have shown that molecular modifications, like the introduction of methyl groups ortho to the aryl-cyanurate linkage, can significantly reduce moisture uptake, which is crucial for enhancing the durability of these materials in various applications (Guenthner et al., 2014).

Enhancing Material Properties

Research has also focused on blending 1,1-bis(4-cyanatophenyl)ethane with other compounds to investigate the structure-property relationships in various resins. These studies are essential for developing new materials with specific properties like high glass transition temperatures and improved thermo-oxidative stability (Crawford et al., 2016).

Advanced Material Synthesis

Another important application area is the synthesis of advanced materials such as cyclobutenes and cyclohexyl moieties using 1,1-bis(4-cyanatophenyl)ethane. This research contributes to the development of novel materials with potential applications in various industries, including plastics and coatings (Alcaide et al., 2015).

Safety And Hazards

1,1-Bis(4-cyanatophenyl)ethane may be irritating to the eyes, skin, and respiratory system . During use, necessary protective measures should be taken, including wearing appropriate protective glasses, gloves, and masks . Avoid inhaling its vapor or dust, and avoid direct skin contact . If contact occurs, the affected area should be rinsed with plenty of clean water and medical attention should be sought quickly .

Future Directions

The future development of 1,1-Bis(4-cyanatophenyl)ethane is promising. The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing the flammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .

properties

IUPAC Name

[4-[1-(4-cyanatophenyl)ethyl]phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12N2O2/c1-12(13-2-6-15(7-3-13)19-10-17)14-4-8-16(9-5-14)20-11-18/h2-9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDMAYTWUINIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117413-18-0
Record name Cyanic acid, C,C′-(ethylidenedi-4,1-phenylene) ester, homopolymer
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DSSTOX Substance ID

DTXSID00904377
Record name 4,4'-Ethylidenediphenyl dicyanate
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1-Bis(4-cyanatophenyl)ethane

CAS RN

47073-92-7
Record name 1,1-Bis(4-cyanatophenyl)ethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester
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Record name Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester
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Record name 4,4'-Ethylidenediphenyl dicyanate
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Record name 4,4'-ethylidenediphenyl dicyanate
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Record name 1,1-Bis(4-cyanatophenyl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
I Hamerton, BJ Howlin, P Klewpatinond, S Takeda - Polymer, 2002 - Elsevier
A new parameter set (RDA-DR2.21_Inv) is shown to reproduce both the geometries and the physical and mechanical properties of three polycyanurates based on 2,2-bis(4-…
Number of citations: 19 www.sciencedirect.com
A Gu - Composites Science and Technology, 2006 - Elsevier
A high performance resin system with good dielectric properties for resin transfer molding (RTM), HERTM, was developed. HERTM is a hybrid polymer network based on o,o′-diallyl …
Number of citations: 138 www.sciencedirect.com
RH Lin, JH Hsu - Polymer international, 2001 - Wiley Online Library
Cure reactions of a liquid aromatic dicyanate ester (1,1′‐bis(4‐cyanatophenyl)ethane, BEDCy) with a liquid bisphenol A epoxide (2,2‐bis(4‐glycidyloxyphenyl)propane, BADGE) and 4…
Number of citations: 38 onlinelibrary.wiley.com
W Li, G Liang, W Xin - Polymer international, 2004 - Wiley Online Library
The mechanism and kinetics of the thermal cure reaction of two cyanate esters (CEs), 1,1′bis(4‐cyanatophenyl)ethane (AroCy L‐10) and bisphenol A dicyanate ester (BADCy), in the …
Number of citations: 47 onlinelibrary.wiley.com
A Gu, G Liang - Polymer international, 2004 - Wiley Online Library
A novel high‐performance resin system with low injection temperature for resin transfer moulding, M4506, was developed, which was made of 4,4′‐bismaleimidodiphenylmethane, o,o…
Number of citations: 23 onlinelibrary.wiley.com
RH Lin, WH Lu, CW Lin - Polymer, 2004 - Elsevier
Cure reactions of a bismaleimide (4,4′-bismaleimidodiphenylmethane, BMI) associated with a liquid aromatic dicyanate ester (1,1′-bis(4-cyanatophenyl)ethane, BEDCy) and with a …
Number of citations: 97 www.sciencedirect.com
X Sheng, M Akinc, M Kessler - Journal of Thermal Analysis and …, 2008 - akjournals.com
Resin injection repair is a common method to repair delamination damage in polymer matrix composites (PMCs). To repair high-temperature PMCs, the resin should have a very low …
Number of citations: 102 akjournals.com
AO Crawford, G Cavalli, BJ Howlin… - Reactive and Functional …, 2016 - Elsevier
Three cyanate ester monomer or oligomer species: 2,2-bis(4-cyanatophenyl)propane 1, 1-1-bis(4-cyanatophenyl)ethane (2), and the oligomeric phenolic cyanate (Primaset™ PT30) (3), …
Number of citations: 10 www.sciencedirect.com
RH Lin - Journal of Polymer Science Part A: Polymer Chemistry, 2000 - Wiley Online Library
Cure reactions of a liquid aromatic dicyanate ester [1,1′‐bis(4‐cyanatophenyl) ethane, DiCy] associated with a liquid cycloaliphatic epoxy ester (3,4‐epoxycyclohexylmethyl‐3,4‐…
Number of citations: 53 onlinelibrary.wiley.com
RH Lin, AC Lee, WH Lu, CW Lin - Journal of applied polymer …, 2004 - Wiley Online Library
Catalyst effects on cure reactions of a bismaleimide [4,4′‐bismaleimidodiphenylmethane (BMI)] associated with a liquid aromatic dicyanate ester [1,1′‐bis(4‐cyanatophenyl)ethane (…
Number of citations: 25 onlinelibrary.wiley.com

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